Functional Selectivity: >2000-Fold Higher Antidiuretic-to-Pressor Ratio vs. Arginine Vasopressin (AVP)
Desmopressin exhibits an antidiuretic-to-vasopressor activity ratio that is 2000 to 3000 times greater than that of its endogenous comparator, arginine vasopressin (AVP) [1]. The structural modifications (1-deamino and 8-D-arginine) confer high selectivity for the V2 receptor, which mediates antidiuresis, while drastically reducing affinity for V1a receptors that drive vasoconstriction [2]. This functional selectivity index is the primary determinant of its unique therapeutic window.
| Evidence Dimension | Antidiuretic / Pressor Activity Ratio |
|---|---|
| Target Compound Data | 2000:1 to 3000:1 (antidiuretic to pressor effect ratio) |
| Comparator Or Baseline | Arginine Vasopressin (AVP); baseline ratio approximately 1:1 |
| Quantified Difference | 2000- to 3000-fold increase in functional selectivity ratio |
| Conditions | Standard in vivo pharmacological assays measuring antidiuretic (rat urine output) and pressor (rat blood pressure) activities. |
Why This Matters
This extremely high selectivity ratio enables the compound to be used as a V2-specific agonist in research or therapeutic contexts without confounding vasopressor or oxytocic off-target effects, a critical selection criterion for precise mechanism-of-action studies.
- [1] 依他停(醋酸去氨加压素注射液)药品说明书. 丁香园用药助手. 2025. View Source
- [2] Cotte N, et al. Identification of residues responsible for the selective binding of peptide antagonists and agonists in the V2 vasopressin receptor. J Biol Chem. 1998;273(45):29462-8. doi:10.1074/jbc.273.45.29462. View Source
